molecular formula C14H19BO3 B6283746 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol CAS No. 2209098-36-0

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol

Cat. No.: B6283746
CAS No.: 2209098-36-0
M. Wt: 246.1
InChI Key:
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Description

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol is an organic compound that features a phenol group attached to a vinyl group, which is further connected to a tetramethyl-1,3,2-dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the field of boron chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol typically involves the reaction of a phenol derivative with a vinyl boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a phenylboronic acid derivative reacts with a vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with various nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
  • 2-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Uniqueness

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol is unique due to the presence of both a phenol and a vinyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its structure also provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol involves the reaction of 3-bromoacetophenone with magnesium to form a Grignard reagent, which is then reacted with tetramethyl-1,3,2-dioxaborolane to form the boronate ester. The boronate ester is then reacted with acrolein to form the desired compound.", "Starting Materials": [ "3-bromoacetophenone", "magnesium", "tetramethyl-1,3,2-dioxaborolane", "acrolein" ], "Reaction": [ "Step 1: Formation of Grignard reagent by reacting 3-bromoacetophenone with magnesium in anhydrous ether", "Step 2: Reaction of Grignard reagent with tetramethyl-1,3,2-dioxaborolane to form the boronate ester", "Step 3: Reaction of boronate ester with acrolein in the presence of a palladium catalyst to form 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol" ] }

CAS No.

2209098-36-0

Molecular Formula

C14H19BO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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